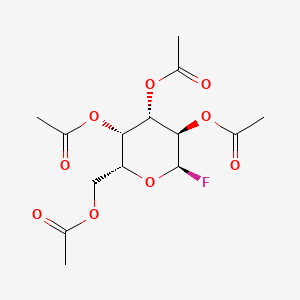

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385061 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-44-4 | |

| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride CAS number 4163-44-4

An In-depth Technical Guide to 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride (CAS: 4163-44-4): A Keystone Glycosyl Donor for Advanced Glycoconjugate Synthesis

Introduction: The Strategic Importance of a Stabilized Galactosyl Donor

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge, pivotal to advancements in drug discovery, immunology, and materials science. The strategic selection of building blocks—glycosyl donors—is paramount to the success of any synthetic endeavor. This compound (CAS No. 4163-44-4) has emerged as a highly valued and versatile glycosyl donor. Its utility stems from a unique combination of stability and tunable reactivity, addressing some of the long-standing challenges in chemical glycosylation.

Unlike more labile glycosyl halides such as bromides or chlorides, the anomeric C-F bond in glycosyl fluorides imparts significantly greater chemical and thermal stability.[1] This robustness allows for purification via silica gel chromatography and prolonged storage, streamlining synthetic workflows.[2] However, this stability does not render the molecule inert. The C-F bond can be selectively and efficiently activated by specific Lewis acids, generating a reactive oxocarbenium ion intermediate poised for nucleophilic attack.[3] This controlled activation is the cornerstone of its application in the stereoselective synthesis of O- and C-glycosides.[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, mechanistic nuances of glycosylation, and strategic applications of this pivotal galactosyl donor.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's fundamental properties is essential for its effective use. The key characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4163-44-4 | [4] |

| Molecular Formula | C₁₄H₁₉FO₉ | [4][5] |

| Molecular Weight | 350.29 g/mol | [5][6] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | [5] |

| Boiling Point (est.) | 374.8°C at 760 mmHg | [6][7] |

| Density (est.) | 1.3 g/cm³ | [6][7] |

Synthesis of the Glycosyl Donor: From Precursor to Product

The preparation of glycosyl fluorides can be accomplished from various precursors, including other glycosyl halides, thioglycosides, or directly from the corresponding hemiacetal (lactol).[3] A common and reliable method involves the fluorination of a more reactive glycosyl halide, such as the corresponding bromide. Another effective route is the direct fluorination of a protected hemiacetal using reagents like (diethylamino)sulfur trifluoride (DAST).[10]

Workflow for Synthesis from a Thioglycoside Precursor

The conversion of a stable thioglycoside to a glycosyl fluoride represents a strategically sound approach, as thioglycosides themselves are versatile intermediates.[3]

Caption: General workflow for synthesizing a glycosyl fluoride from a thioglycoside.

Experimental Protocol: Synthesis via Fluorination of a Thioglycoside

This protocol is adapted from established methods for the synthesis of glycosyl fluorides.[3]

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (1.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

(Diethylamino)sulfur trifluoride (DAST, 1.5 equiv)

-

N-Bromosuccinimide (NBS, 1.3 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon), dissolve the thiogalactoside starting material in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate) in a flame-dried, two-necked flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/ice).

-

Reagent Addition:

-

Slowly add DAST (1.5 equiv) to the cooled solution via syringe. Stir for 2 minutes.

-

Causality Insight: DAST is the fluorinating agent. Its pre-addition allows it to be present before the thioglycoside is activated.

-

Add NBS (1.3 equiv) portion-wise to the reaction mixture.

-

Causality Insight: NBS acts as a thiophile, activating the thioglycoside by forming a bromonium intermediate on the sulfur, which facilitates its departure and subsequent replacement by fluoride.

-

-

Reaction Monitoring: Stir the reaction at -15°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.

-

Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃. This neutralizes acidic byproducts and destroys excess reagents.

-

Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the desired this compound.

-

The Core Application: Glycosylation Reactions

The primary utility of the title compound is as a glycosyl donor. The success of a glycosylation reaction hinges on the controlled activation of the donor in the presence of a glycosyl acceptor (a nucleophile, typically an alcohol).

Mechanism of Activation and the Oxocarbenium Ion

Glycosyl fluorides are categorized as "disarmed" donors when they possess electron-withdrawing protecting groups, such as the acetyl groups in this case. These groups decrease the electron density at the anomeric center, making the donor less reactive and more stable. Activation, therefore, requires a potent promoter, typically a hard Lewis acid that has a high affinity for fluoride.[2][11]

The generally accepted mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the anomeric fluorine atom. This weakens the C-F bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then intercepted by the glycosyl acceptor to form the new glycosidic bond.[3]

Caption: Activation of a glycosyl fluoride donor by a Lewis acid to form an oxocarbenium ion.

Promoter Systems for Glycosyl Fluoride Activation

A variety of promoter systems have been developed to activate glycosyl fluorides, with the choice depending on the reactivity of both the donor and the acceptor.[1]

| Promoter System | Typical Conditions | Key Characteristics | Reference(s) |

| SnCl₂–AgClO₄ | CH₂Cl₂, RT | One of the earliest effective systems. | [1] |

| BF₃·OEt₂ | CH₂Cl₂, -20°C to RT | Common, inexpensive Lewis acid. Often requires stoichiometric amounts for disarmed donors. | [1][2] |

| TMSOTf | CH₂Cl₂, low temp | Highly effective, but can be sensitive to moisture. | [1] |

| Cp₂HfCl₂–AgClO₄ | CH₂Cl₂, -20°C to RT | Powerful system capable of activating even highly disarmed donors. | [1] |

| (C₆F₅)₃B·(H₂O)n / (HF)n | CH₂Cl₂, RT | Enables catalytic glycosylation of disarmed fluorides, a significant advance. | [11] |

Causality Insight: The challenge with catalytic activation is that the fluoride ion liberated during the reaction can coordinate strongly with the Lewis acid, deactivating the catalyst.[2] Novel systems like (C₆F₅)₃B generate a superacidic proton source in situ, which is the true catalyst, circumventing the sequestration problem.[11]

Experimental Protocol: A Model Glycosylation Reaction

This protocol outlines a general procedure for glycosylation using this compound with a simple alcohol acceptor.[1]

Materials:

-

This compound (Donor, 1.0 equiv)

-

Glycosyl Acceptor (e.g., Cyclohexanol, 1.2-1.5 equiv)

-

Activated Molecular Sieves (4 Å)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Promoter (e.g., BF₃·OEt₂, 1.1-2.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor, the glycosyl fluoride donor, and freshly activated powdered 4 Å molecular sieves.

-

Self-Validating System: The use of activated molecular sieves is critical to scavenge any trace water, which would otherwise hydrolyze the donor or the activated intermediate, leading to a hemiacetal byproduct and reduced yield.[1]

-

-

Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of 50–100 mM) and stir the suspension at room temperature for 30 minutes.

-

Initiation: Cool the mixture to the desired temperature (e.g., -20°C). Slowly add the promoter (BF₃·OEt₂) via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until the donor is consumed as monitored by TLC.

-

Quenching and Workup:

-

Neutralize the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with CH₂Cl₂.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Strategic Applications in Drug Discovery and Development

The ability to synthesize specific galactosides is crucial for developing novel therapeutics. Galactose-containing glycans are integral to numerous biological recognition events.

-

Synthesis of Bioactive Oligosaccharides: The title compound is a building block for assembling complex oligosaccharides that mimic cell-surface glycans. These structures are essential for studying protein-carbohydrate interactions and can serve as leads for inhibitors of pathogenic adhesion or modulators of immune responses.

-

Development of Glycoconjugate Vaccines: Many bacterial capsular polysaccharides are potent antigens. Synthesizing specific fragments of these polysaccharides using donors like acetylated galactosyl fluoride allows for the creation of conjugate vaccines, where the synthetic glycan is attached to a carrier protein to elicit a robust immune response.

-

Improving Pharmacokinetics of Therapeutic Proteins: The stability of the glycosidic bond is a key factor in the circulatory half-life of therapeutic glycoproteins. Desialylation, for instance, leads to rapid clearance from the bloodstream.[12] While the title compound is a donor, the broader principle of using fluorinated sugars to create more hydrolysis-resistant glycosidic linkages is a promising strategy in drug development.[12][13] Incorporating fluorine elsewhere in the sugar ring can dramatically increase metabolic stability, and the synthetic methods involving glycosyl fluorides are central to accessing these modified structures.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern glycoscientist. Its inherent stability simplifies handling and purification, while its well-defined activation chemistry allows for its use in complex synthetic sequences. The ongoing development of catalytic systems to activate this and other disarmed donors continues to push the boundaries of what is possible in carbohydrate synthesis. For professionals in drug development, mastering the use of such building blocks is essential for creating the next generation of glycoconjugate vaccines, glycopeptide therapeutics, and tools for chemical biology.

References

-

Dedola, S., Nepogodiev, S. A., Hughes, D. L., & Field, R. A. (2008). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o445–o446. Available at: [Link]

-

NCBI - GlycoPODv2. (2021). Synthesis of glycosyl fluoride donor. In Glycoscience Protocols. Available at: [Link]

-

Zheng, Y., & Wu, X. (2016). Study on the synthesis of 2, 3, 4, 6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 515-518. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

-

LookChem. (n.d.). Isopropyl-beta-D-thiogalactopyranoside. Retrieved February 2, 2026, from [Link]

-

Chemsrc. (n.d.). CAS#:4163-44-4. Retrieved February 2, 2026, from [Link]

-

Wu, A. T., & Wu, W. L. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9206–9224. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

CD BioGlyco. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

-

Karyakarte, S. D., & Weiss, J. D. (2022). Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent. ACS omega, 7(32), 28263–28269. Available at: [Link]

-

ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Retrieved February 2, 2026, from [Link]

-

NCBI - GlycoPODv2. (2021). Glycosidation using fluoride donor. In Glycoscience Protocols. Available at: [Link]

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 23(19), 7450–7455. Available at: [Link]

-

Kvasov, D. A., & Mykhailiuk, P. K. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 22(24), 9596–9600. Available at: [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Methods of synthesis of glycosyl fluorides. Retrieved February 2, 2026, from [Link]

-

Li, W., Yu, B., & Li, X. (2019). (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Organic Chemistry Frontiers, 6(15), 2733-2739. Available at: [Link]

-

ResearchGate. (n.d.). Glycosyl Fluorides in Glycosidations. Retrieved February 2, 2026, from [Link]

-

He, Y., Guan, W., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. Journal of the American Chemical Society, 143(4), 1885–1896. Available at: [Link]

-

ResearchGate. (n.d.). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Retrieved February 2, 2026, from [Link]

-

He, Y., Guan, W., et al. (2021). 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. ACS Central Science, 7(1), 107–117. Available at: [Link]

-

ResearchGate. (n.d.). 2H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Retrieved February 2, 2026, from [Link]

-

Beilstein Journals. (n.d.). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved February 2, 2026, from [Link]

-

HKR Biotechlabs. (n.d.). 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. Retrieved February 2, 2026, from [Link]

Sources

- 1. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dextrauk.com [dextrauk.com]

- 5. This compound | C14H19FO9 | CID 2825888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS#:4163-44-4 | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | Chemsrc [chemsrc.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl fluoride: A Keystone Glycosyl Donor for Chemical Biology and Drug Discovery

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and applications of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride, a pivotal glycosyl donor in the construction of complex glycoconjugates and molecules of therapeutic interest. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical aspects of its preparation, from the selection of starting materials to the stereoselective installation of the anomeric fluoride and its subsequent use in glycosylation reactions.

The Strategic Importance of α-Galactosyl Fluorides in Glycoscience

Glycosyl fluorides have emerged as highly valuable glycosyl donors due to their optimal balance of stability and reactivity. Unlike their more labile chloride and bromide counterparts, glycosyl fluorides exhibit enhanced stability towards hydrolysis and purification via silica gel chromatography, yet can be readily activated for glycosylation reactions using a variety of Lewis acidic promoters.[1] The α-anomer of galactosyl fluoride, in particular, is a crucial building block for the synthesis of α-galactosides, which are integral components of numerous biologically significant molecules, including blood group antigens and various glycolipids and glycoproteins. The strategic placement of a fluorine atom at the anomeric position provides a versatile handle for the stereoselective formation of glycosidic bonds.

Synthetic Strategy and Core Protocol

The synthesis of this compound is a multi-step process that begins with the readily available D-galactose. The overarching strategy involves the protection of the hydroxyl groups as acetates, followed by the stereoselective introduction of the fluoride at the anomeric center.

Preparation of the Key Intermediate: β-D-Galactose Pentaacetate

The initial step involves the per-O-acetylation of D-galactose to furnish β-D-galactose pentaacetate. This transformation is typically achieved using acetic anhydride in the presence of a catalyst.

Experimental Protocol: Per-O-acetylation of D-Galactose

-

To a stirred solution of D-galactose (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (5-6 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-D-galactose pentaacetate.

-

Purify the crude product by recrystallization from ethanol or isopropanol.

Causality behind Experimental Choices: Pyridine serves a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion with acetic anhydride, and it also functions as a base to neutralize the acetic acid byproduct, thereby driving the reaction to completion. The aqueous workup is essential to remove excess pyridine and acetic anhydride, and the sequential washes neutralize any remaining acid or base.

Synthesis of the Glycosyl Bromide Intermediate

The pentaacetate is then converted to the more reactive glycosyl bromide, a common precursor for glycosyl fluorides.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-Acetyl-α-D-galactopyranosyl Bromide

-

Dissolve β-D-galactose pentaacetate (1 equivalent) in a minimal amount of dichloromethane.

-

Add a solution of hydrogen bromide in acetic acid (33% w/v, 2-3 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, which is often used in the next step without further purification.

Causality behind Experimental Choices: The use of HBr in acetic acid facilitates the substitution of the anomeric acetate with bromide. The reaction proceeds via an oxocarbenium ion intermediate, and the presence of the participating acetate group at C-2 directs the formation of the thermodynamically more stable α-bromide.

Stereoselective Fluorination to Yield the α-Glycosyl Fluoride

The final step is the displacement of the anomeric bromide with fluoride to yield the target molecule. Achieving high α-selectivity is a key challenge. While direct fluorination of the bromide can lead to a mixture of anomers, specific conditions can favor the desired α-isomer. A common method involves the use of silver fluoride (AgF) or other fluoride sources.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-Acetyl-α-D-galactopyranosyl Fluoride

-

To a solution of freshly prepared 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1 equivalent) in anhydrous acetonitrile, add silver fluoride (AgF) (1.5-2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture in the dark at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the α-anomer.

Causality behind Experimental Choices: The use of a polar aprotic solvent like acetonitrile favors an SN2-like mechanism, where the fluoride ion attacks the anomeric carbon from the opposite face of the departing bromide, leading to an inversion of stereochemistry and favoring the α-fluoride. Silver ions assist in the abstraction of the bromide, facilitating the nucleophilic attack by fluoride. Performing the reaction in the dark is crucial as silver salts are light-sensitive.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the anomeric fluorination is governed by a delicate interplay of factors including the nature of the starting material, the fluorinating agent, and the reaction conditions. The formation of the α-glycosyl fluoride from the α-glycosyl bromide likely proceeds through a mechanism that allows for the retention of stereochemistry, possibly involving the formation of a tight ion pair or a short-lived oxocarbenium ion that is rapidly attacked by the fluoride ion from the α-face. The anomeric effect also plays a role in stabilizing the α-anomer.[2]

Caption: Synthetic workflow for this compound.

Purification and Characterization

Purification of the final product is typically achieved by silica gel column chromatography. The separation of the α- and β-anomers can be challenging but is often feasible with careful selection of the eluent system.

Table 1: Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetylation | Acetic anhydride, Pyridine | Pyridine | 0 to RT | >90 |

| Bromination | HBr in Acetic Acid | Dichloromethane | 0 to RT | >85 |

| Fluorination | Silver Fluoride | Acetonitrile | RT | 60-75 (α-anomer) |

The structure and purity of this compound are confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the acetyl groups and the pyranose ring protons. The coupling constant between the anomeric proton (H-1) and the anomeric fluorine (¹JH1,F) is a key diagnostic feature for the α-anomer, typically in the range of 50-60 Hz. ¹³C and ¹⁹F NMR are also invaluable for complete structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

-

Optical Rotation: The specific rotation ([α]D) is a characteristic physical property used to confirm the stereochemistry of the final product.

Applications in Drug Discovery and Chemical Biology

This compound is a versatile glycosyl donor for the synthesis of a wide array of α-galactosides. Its applications span several key areas of research:

-

Synthesis of Glycoconjugates: This compound is a cornerstone for the synthesis of complex oligosaccharides, glycolipids, and glycoproteins that are involved in cellular recognition, signaling, and immune responses.

-

Development of Therapeutic Agents: Many natural products with therapeutic properties contain α-galactoside linkages. This glycosyl fluoride serves as a key building block in the total synthesis and derivatization of such compounds to improve their pharmacological profiles. For instance, fluorinated carbohydrates are increasingly being incorporated into drug candidates to enhance their metabolic stability and pharmacokinetic properties.

-

Probes for Mechanistic Studies: As a stable precursor, it can be used to generate radiolabeled ([¹⁸F]) glycosyl fluorides for use in Positron Emission Tomography (PET) imaging, enabling the in vivo tracking of glycosylation processes and the study of diseases associated with aberrant glycosylation.[3]

Caption: Key application areas of the title glycosyl fluoride.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that requires careful control of reaction conditions to achieve high stereoselectivity. This versatile building block continues to be of significant interest to the scientific community, enabling the synthesis of complex carbohydrates and glycoconjugates that are at the forefront of biomedical research and drug development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable glycosyl donor in their scientific endeavors.

References

-

PubChem. This compound. Available from: [Link]

-

Glycoscience Protocols. Glycosidation using fluoride donor. Available from: [Link]

-

MDPI. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Available from: [Link]

-

Bulgarian Chemical Communications. Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Available from: [Link]

-

PrepChem. (2) Preparation of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl fluoride. Available from: [Link]

-

TRACE: Tennessee Research and Creative Exchange. The Design and Synthesis of Different α-Linked Galactose Disaccharides. Available from: [Link]

-

RSC Publishing. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Available from: [Link]

Sources

Preparation of acetylated galactopyranosyl fluoride

Optimized Synthesis of 2,3,4,6-Tetra-O-acetyl- -D-galactopyranosyl Fluoride

A Scalable Protocol Utilizing the HF-Pyridine System

Executive Summary

Glycosyl fluorides represent a "Goldilocks" zone in carbohydrate chemistry: they possess high thermal and chemical stability compared to their bromide or chloride counterparts, yet they can be activated under mild Lewis acidic conditions to serve as potent glycosyl donors.[1] This guide details the preparation of 2,3,4,6-tetra-O-acetyl-

While alternative fluorinating agents like DAST (diethylaminosulfur trifluoride) exist, this guide prioritizes the HF-Pyridine (Olah's Reagent) method. This choice is driven by scalability, cost-effectiveness, and the thermodynamic preference for the

Strategic Rationale & Mechanism

Why Fluorides?

Unlike glycosyl trichloroacetimidates (which are highly reactive but moisture-sensitive) or thioglycosides (which require heavy metal or oxidative activation), glycosyl fluorides offer a unique profile:

-

Stability: Can be purified on silica gel and stored for months.

-

Activation: Activated selectively by

, -

Atom Economy: The leaving group is a small fluoride ion, minimizing waste mass.

Mechanistic Pathway

The conversion of peracetylated galactose to the glycosyl fluoride proceeds via an oxocarbenium ion intermediate. The reaction is thermodynamically controlled. Although the kinetic product might vary, the presence of HF and the acidic environment facilitates equilibration to the thermodynamically more stable

Figure 1: Mechanistic pathway showing the conversion of the acetate to the fluoride, highlighting the thermodynamic equilibration to the

Experimental Protocol (HF-Pyridine Method)

Safety Alert: HF-Pyridine is highly corrosive and toxic. It etches glass. All reactions must be performed in polyethylene (PE) or Teflon (PTFE) vessels. Calcium gluconate gel must be available at the workstation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 1,2,3,4,6-Penta-O-acetyl-

-D-galactopyranose (or -

Reagent: HF-Pyridine (70% HF, typically ~30 equivalents of HF).[2]

-

Solvent: Dichloromethane (DCM) - optional, used if neat reaction is too viscous.

-

Quench: Saturated aqueous Potassium Fluoride (KF) or Potassium Carbonate (

). -

Vessel: Polyethylene bottle or flask with a magnetic stir bar.

Step-by-Step Methodology

-

Preparation (0°C): Weigh 1,2,3,4,6-penta-O-acetyl-D-galactopyranose (10.0 g, 25.6 mmol) into a dry polyethylene vessel equipped with a magnetic stir bar.

-

Note: If the starting material is solid and clumpy, crush it to a fine powder to ensure even mixing.

-

-

Reagent Addition: Cool the vessel to 0°C (ice bath). Add HF-Pyridine (10 mL) dropwise using a plastic syringe or pipette.

-

Caution: The reaction is exothermic. Evolution of acetic acid occurs. Do not use glass syringes.

-

-

Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 1:1). The starting material (

) will disappear, and the product (

-

-

Quenching (Critical Step): Pour the reaction mixture carefully into a beaker containing ice-cold saturated aqueous KF (or

) and DCM (100 mL).-

Chemistry: KF reacts with excess HF to form

, which precipitates/stays in the aqueous phase, neutralizing the acidity without generating massive gas evolution compared to bicarbonates.

-

-

Workup:

-

Separate the organic layer (DCM).

-

Wash the aqueous layer with DCM (2 x 50 mL).

-

Combine organic extracts and wash with saturated

(to remove traces of acetic acid) and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

-

-

Purification: The crude residue is often pure enough for use (>90%). If necessary, purify via flash column chromatography (Silica Gel) eluting with Hexane/Ethyl Acetate (3:1).

Alternative Methodology: DAST

For substrates containing acid-sensitive protecting groups (e.g., silyl ethers) that might not survive HF-Pyridine, DAST (Diethylaminosulfur trifluoride) is the alternative.

-

Protocol Summary: Dissolve hemiacetal (2,3,4,6-tetra-O-acetyl-D-galactopyranose) in dry DCM at -30°C. Add DAST (1.2 equiv). Stir 30 mins.

-

Pros: Milder conditions; compatible with glass (if quenched properly).

-

Cons: DAST is expensive and poses explosion risks upon heating; less suitable for multi-gram scale up.

Quality Control & Characterization

The distinction between the

NMR Data Table ( , 400 MHz)

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| H-1 ( | 5.68 | dd | Diagnostic for | |

| H-2 | 5.35 | ddd | Axial-Axial coupling with H3 | |

| H-3 | 5.30 | dd | Axial-Equatorial coupling with H4 | |

| H-4 | 5.45 | d | Equatorial H4 | |

| Acetyls | 2.00 - 2.15 | s (x4) | - | Four acetate groups |

The "Trust" Check: Validating the Anomer

You must confirm the product is the

-

Look at

: Both -

Look at

:-

-Anomer: H1 is equatorial, H2 is axial. The dihedral angle is small (gauche).

-

-Anomer: H1 is axial, H2 is axial. The dihedral angle is 180° (trans-diaxial).

-

Verdict: If your H-1 signal is a doublet of doublets with a small H-H coupling (~3 Hz), you have the desired

-anomer.

-

-Anomer: H1 is equatorial, H2 is axial. The dihedral angle is small (gauche).

Visualization: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of acetylated galactopyranosyl fluoride.

References

-

Hayashi, M., Hashimoto, S., & Noyori, R. (1984). Glycosylation using glucopyranosyl fluorides and silicon-based catalysts.[2] Solvent dependency of the stereoselection. Chemical Letters. Link

-

Yokoyama, M. (2000). Synthesis and biological activity of fluorinated nucleosides. Journal of Organometallic Chemistry (Reviews HF-Pyridine utility). Link

-

PubChem. (n.d.).[3] 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (CID 2825888).[3] National Library of Medicine. Link

-

Cudini, J., et al. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters. Link

-

Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-glucopyranosides.[4][5][6] (Foundational work on acetate reactivity). Journal of the American Chemical Society. Link

Sources

- 1. Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound | C14H19FO9 | CID 2825888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. mdpi.com [mdpi.com]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: 2,3,4,6-Tetra-O-Acetyl-alpha-D-Galactopyranosyl Fluoride

[1][2]

Executive Summary

This compound (hereafter referred to as Gal-F-Ac4 ) is a peracetylated glycosyl fluoride acting primarily as a stable yet highly reactive glycosyl donor .[1] Unlike traditional glycosyl halides (chlorides/bromides), the fluoride moiety offers a unique balance: it is stable to hydrolysis and thermal degradation during handling but can be chemically activated under mild Lewis acid conditions to form glycosidic bonds.[1][2][3]

In drug development, Gal-F-Ac4 serves two distinct mechanistic roles:

-

Synthetic Intermediate: A precision reagent for constructing complex glycoconjugates (e.g., Tumor-Associated Carbohydrate Antigens, GalNAc-siRNA conjugates).[1]

-

Biological Probe/Pro-Substrate: A membrane-permeable precursor that, upon cellular entry and deacetylation, interacts with

-galactosidases or engineered glycosynthases.[1]

Chemical Mechanism of Action: Lewis Acid Activation & Stereocontrol

The utility of Gal-F-Ac4 lies in its ability to undergo controlled glycosylation.[1] Its mechanism is governed by the interplay between the anomeric effect, the leaving group ability of fluorine, and Neighboring Group Participation (NGP).[3]

The Activation Pathway

The C-F bond at the anomeric center is exceptionally strong (approx. 116 kcal/mol), rendering Gal-F-Ac4 stable against spontaneous hydrolysis.[1] Activation requires a "hard" Lewis acid promoter (e.g.,

Neighboring Group Participation (NGP)

The defining feature of this mechanism is the role of the acetyl group at the C2 position.[1]

-

Ionization: Upon promoter-assisted departure of the fluoride, an oxocarbenium ion intermediate is incipient.[1]

-

Acetoxonium Formation: The carbonyl oxygen of the C2-acetyl group intramolecularly attacks the anomeric carbon (C1).[1] This forms a five-membered cyclic acetoxonium ion (also known as a dioxolenium ion).[1]

-

Stereoselectivity: This intermediate blocks the alpha face (bottom face) of the ring.[1] Consequently, the incoming nucleophile (the glycosyl acceptor, ROH) must attack from the beta face (top face).[1][3]

-

Result: The reaction proceeds with high 1,2-trans stereoselectivity , yielding exclusively

-D-galactopyranosides .[1]

Visualization: Chemical Glycosylation Pathway

The following diagram illustrates the conversion of the alpha-fluoride donor to a beta-glycoside via the acetoxonium intermediate.[1]

Caption: Mechanism of BF3-promoted glycosylation showing Neighboring Group Participation (NGP) leading to beta-selectivity.

Biological Mechanism: The "Pro-Substrate" Paradigm

While primarily a synthetic tool, Gal-F-Ac4 is relevant in biological assays involving lysosomal storage diseases (e.g., Fabry disease) or enzyme engineering.[1][3]

Cellular Uptake and Activation

The four acetyl groups render the molecule highly lipophilic, allowing it to cross cell membranes via passive diffusion , bypassing active transport mechanisms like SGLT or GLUT.[1][3]

-

Step 1 (Entry): Gal-F-Ac4 diffuses into the cytoplasm.[1]

-

Step 2 (Deacetylation): Non-specific intracellular esterases hydrolyze the acetyl esters.[1][3]

-

Step 3 (Active Species): The resulting

-D-galactopyranosyl fluoride is released.[1]

Interaction with Glycosidases

The deacetylated alpha-fluoride mimics the natural substrate (galactose-alpha-OR).[1]

-

Substrate Turnover: For wild-type

-galactosidases, the fluoride is a good leaving group.[1] The enzyme cleaves the C-F bond, forming a covalent glycosyl-enzyme intermediate, which is then hydrolyzed.[1][3] This releases free galactose and fluoride ions.[1] -

Glycosynthase Donor: In engineered enzymes (Glycosynthases, where the nucleophilic Asp/Glu is mutated to Ala/Ser), the enzyme cannot hydrolyze the product.[3] However, it can accept Gal-F as a donor to couple with an acceptor sugar.[1] This allows the synthesis of oligosaccharides in aqueous buffers without hydrolysis.[1]

Experimental Protocols

Protocol A: Synthesis of Gal-F-Ac4 from Galactose Pentaacetate

Rationale: This protocol uses HF-Pyridine, a standard method to introduce fluorine at the anomeric position with high alpha-selectivity due to the thermodynamic anomeric effect.[1]

Materials:

Step-by-Step:

-

Dissolution: Dissolve 5.0 g of

-D-galactose pentaacetate in 20 mL of anhydrous DCM in a polyethylene reaction vessel (glass reacts with HF). -

Addition: Cool to 0°C. Dropwise add 5 mL of HF-Pyridine complex.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][3] The starting material (Rf ~0.[1]5) will convert to the product (Rf ~0.6).[1][3]

-

Quenching: Pour the mixture carefully into ice-cold saturated

solution. Caution: Vigorous -

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.[1]

Protocol B: General Glycosylation (Synthesis of Disaccharides)

Rationale: Uses

-

Setup: In a flame-dried flask under Argon, dissolve Gal-F-Ac4 (1.2 equiv) and the Glycosyl Acceptor (1.0 equiv) in anhydrous DCM.

-

Drying: Add activated 4Å molecular sieves and stir for 30 mins to ensure anhydrous conditions.

-

Activation: Cool to -20°C. Add

(1.5 equiv) dropwise. -

Reaction: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with

, filter off sieves, and wash with

Data Summary: Physical & Chemical Properties

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 350.29 g/mol | |

| Anomeric Configuration | Alpha ( | Thermodynamic product (Anomeric Effect) |

| Leaving Group | Fluoride | Requires Lewis Acid activation |

| Protecting Groups | Acetyl (x4) | Electron-withdrawing; Participating (NGP) |

| Solubility | DCM, EtOAc, DMSO | Lipophilic due to acetates |

| Stability | High | Stable to silica gel chromatography & ambient moisture |

Applications in Drug Development

-

ADC Linker Synthesis: Used to install a "self-immolative" galactose unit in Antibody-Drug Conjugates.[1] The galactose moiety prevents premature drug release until the ADC enters the lysosome, where

-galactosidase cleaves it.[1] -

TACA Vaccines: Essential donor for synthesizing the Tn antigen (alpha-GalNAc) and Thomsen-Friedenreich antigen (Gal-beta-1,3-GalNAc).[1] Note: For alpha-linkages, the C2-acetyl must be replaced with a non-participating group (e.g., Azide or Benzyl), or the fluoride activation conditions must be tuned to favor

(rare for this specific compound).[3] -

18F-PET Imaging: While Gal-F-Ac4 contains stable

, the synthetic protocols are adapted to introduce

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2825888: this compound.[1] PubChem.[1][4] Available at: [Link][1][3][4]

-

Withers, S. G., et al. 2-Deoxy-2-fluoro-D-glycosyl fluorides.[1][5] A new class of specific mechanism-based glycosidase inhibitors.[1][5] PubMed (Biochemistry).[1][3] Available at: [Link][1][3]

-

Mukaiyama, T., et al. Glycosyl fluorides in carbohydrate synthesis.[1][2][3] Chemistry Letters.[1] (Foundational work on Fluoride activation).

-

Toshima, K. Glycosyl fluorides in organic synthesis. Carbohydrate Research.[1][6] (Review on Lewis Acid activation protocols).

Sources

- 1. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H19FO9 | CID 2825888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

13C NMR of acetylated galactopyranosyl fluoride

Technical Guide: C NMR Characterization of Acetylated Galactopyranosyl Fluoride

Executive Summary

This guide provides a definitive technical framework for the synthesis, purification, and structural validation of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl fluoride. As a pivotal glycosyl donor in convergent oligosaccharide synthesis, the precise stereochemical assignment of the anomeric fluoride is critical.

This document moves beyond basic spectral listing to explain the stereoelectronic origins of the observed NMR signals. It focuses on the diagnostic utility of Carbon-Fluorine (

Structural Dynamics & NMR Theory

The Anomeric Effect and Fluorine Coupling

The distinct NMR signatures of

-

-Anomer (Axial Fluorine): Stabilized by the endo-anomeric effect (

- -Anomer (Equatorial Fluorine): Lacks this primary stabilization. The C1-F bond is shorter and stronger, leading to a distinct scalar coupling environment.

The Mechanics of -Coupling

In

-

Direct Coupling (

): The magnitude of this coupling is stereodependent. In pyranose rings, an equatorial C-F bond (

Diagnostic Parameters: The Data Matrix

The following values are the industry standard for identifying 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl fluoride in CDCl

Table 1: Diagnostic C NMR Shifts and Coupling Constants

| Parameter | Diagnostic Note | ||

| C1 Chemical Shift ( | 104.0 – 106.0 ppm | 107.5 – 109.5 ppm | |

| 175 – 185 Hz | 215 – 230 Hz | Primary Differentiator. | |

| 24 – 26 Hz | 20 – 22 Hz | Subtle difference; | |

| C2 Chemical Shift ( | ~67.5 ppm | ~69.0 ppm | C2 is often a doublet ( |

| Carbonyl Carbons | 169 – 171 ppm | 169 – 171 ppm | Usually singlets; insensitive to F stereochemistry. |

Technical Insight: The large difference in

(approx. 40 Hz) renders the measurement of this coupling constant the single most reliable method for anomeric assignment, superior to chemical shift alone which can drift with concentration and solvent.

Experimental Protocols

Synthesis: The HF-Pyridine Method

While DAST (Diethylaminosulfur trifluoride) is popular for small-scale conversions, the HF-Pyridine method is preferred for scalability and robustness when starting from the peracetylated sugar.

Reagents:

- -D-Galactose pentaacetate (Starting Material)

-

Hydrogen Fluoride-Pyridine (HF[1][2][3][4]·Py) complex (70% HF) – Handle with extreme caution.

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve 1.0 eq of

-D-galactose pentaacetate in dry DCM (0.5 M concentration) in a polyethylene or Teflon vessel. -

Activation: Cool to 0°C. Add HF·Py (approx. 5-10 eq of HF) dropwise.

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC (Silica, 1:1 EtOAc/Hexane). The fluoride typically runs faster (

) than the acetate ( -

Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO

solution. Caution: Vigorous CO -

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

NMR Acquisition Parameters

To ensure accurate measurement of coupling constants:

-

Solvent: CDCl

(Standard).[5] -

Frequency: 100 MHz or higher for

C. -

Spectral Width: Ensure -20 to 220 ppm is covered.

-

Relaxation Delay (

): Set to -

Decoupling: Proton-decoupled (

C{

Decision Logic & Visualization

Synthesis Workflow

The following diagram outlines the critical path from galactose to the isolated fluoride.

Figure 1: Synthetic pathway for the generation of acetylated galactosyl fluorides.

Diagnostic Logic Tree

Use this decision matrix to interpret the

Figure 2: Logic tree for stereochemical assignment based on

Troubleshooting & Impurity Profiling

When analyzing the spectra, be vigilant for these common byproducts:

-

Hydrolysis Product (2,3,4,6-tetra-O-acetyl-D-galactose):

-

Indicator: C1 appears as a singlet (hemiacetal) around 90-95 ppm.

-

Cause: Insufficient drying of DCM or poor quenching technique.

-

-

Elimination Product (2-Acetoxy-D-galactal):

-

Indicator: Appearance of alkene signals (

carbons) at 145 ppm (C1) and 100 ppm (C2). -

Cause: Reaction temperature too high or excessive reaction time.

-

-

Unreacted Pentaacetate:

-

Indicator: C1 singlet at ~89 ppm (

) or ~92 ppm (

-

References

-

Bock, K., & Pedersen, C. (1975).[6] A study of

C- -

Yokoyama, M. (2000). Synthesis and biological activity of fluorinated sugars.[7] Carbohydrate Research, 327(1-2), 5-14.

-

Szarek, W. A., et al. (1984). Reaction of 1,2-orthoesters with HF-pyridine: A method for the preparation of partly unprotected glycosyl fluorides.[1][2][8] Organic Letters (Contextual citation from similar methodologies).[1]

-

Reich, H. J. (2024). NMR Spectroscopy: Data on Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

- 1. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scispace.com [scispace.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. pubs.acs.org [pubs.acs.org]

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride literature review

An In-depth Technical Guide to 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride: Synthesis, Reactivity, and Applications

Introduction: The Role of Glycosyl Fluorides in Modern Glycochemistry

This compound is a pivotal intermediate in the field of glycochemistry, serving as a versatile glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Glycosyl fluorides, in general, have gained prominence due to their unique balance of stability and reactivity. Unlike the more reactive glycosyl chlorides and bromides, glycosyl fluorides are often stable enough for purification by column chromatography and can be stored for extended periods.[3][4] This enhanced stability is attributed to the high bond dissociation energy of the C-F bond.[4][5] However, with the appropriate activation, they readily participate in glycosylation reactions, making them valuable tools for synthetic carbohydrate chemists.[5] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Synthesis of this compound

The preparation of this compound typically begins with the readily available D-galactose. The synthesis involves two key transformations: peracetylation of the hydroxyl groups and subsequent fluorination at the anomeric center.

A common route involves the initial conversion of D-galactose to its peracetylated form, β-D-galactose pentaacetate, followed by the introduction of the fluoride. An alternative approach is the deacylation of β-D-galactose pentaacetate at the anomeric position to yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose, which can then be fluorinated.[6]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Glycosylation Using 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride

Introduction: Navigating the Complex Landscape of Glycosylation

In the intricate field of synthetic carbohydrate chemistry, the precise construction of glycosidic linkages is paramount. Among the arsenal of glycosyl donors available to the modern chemist, glycosyl fluorides have carved a significant niche due to their unique balance of stability and reactivity.[1][2][3] Unlike more labile glycosyl halides, glycosyl fluorides can often be purified via column chromatography and stored for extended periods, offering considerable practical advantages.[4][5] This guide focuses on a specific, yet widely applicable glycosyl donor: 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride .

The choice of protecting groups on a carbohydrate is not merely for masking reactive hydroxyls; it is a strategic decision that profoundly dictates the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[6][7][8][9] The tetra-O-acetylated galactosyl fluoride is classified as a "disarmed" glycosyl donor. The electron-withdrawing nature of the four acetyl groups reduces the electron density at the anomeric center, thereby decreasing its reactivity compared to "armed" donors bearing electron-donating protecting groups (e.g., benzyl ethers).[4] This "disarmed" nature, while requiring more potent activation conditions, provides a valuable tool for controlled, sequential oligosaccharide synthesis.[4][5]

This document provides a detailed exploration of the strategic use of this compound, covering the mechanistic rationale, experimental protocols, and key considerations for its successful application in research and development.

Part 1: The Role of Acetyl Protecting Groups - A Strategic Choice

The acetyl groups in this compound serve multiple critical functions that the synthetic chemist can leverage.

1. Reactivity Attenuation (The "Disarmed" Donor): As electron-withdrawing groups, the acetyl esters decrease the nucleophilicity of the ring oxygen and destabilize the developing positive charge on the oxocarbenium ion intermediate during the glycosylation reaction. This renders the glycosyl fluoride less reactive, or "disarmed".[4] This property is highly advantageous in convergent oligosaccharide synthesis strategies, where a disarmed donor can be selectively activated in the presence of an armed donor, or a glycoside product that is itself an "armed" species.

2. Stereochemical Control via Neighboring Group Participation: The acetyl group at the C-2 position is of paramount importance for stereocontrol. It can act as a participating group, leading to the formation of a 1,2-trans-glycosidic linkage. The mechanism involves the formation of a cyclic dioxolanylium ion intermediate, which blocks the alpha-face of the sugar ring. The glycosyl acceptor then attacks from the beta-face, resulting in the formation of the β-glycoside.[7][8]

Part 2: Activation of the Glycosyl Fluoride - The Role of the Lewis Acid

Due to their stability, glycosyl fluorides require activation by a hard Lewis acid or a combination of reagents that have a high affinity for fluoride.[4][10] Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective activator for this purpose.[3][4]

The activation mechanism proceeds through the coordination of the Lewis acid to the fluorine atom, which polarizes the C-F bond and facilitates its cleavage. This generates a highly reactive oxocarbenium ion, which is then susceptible to nucleophilic attack by the glycosyl acceptor.

Visualizing the Activation and Glycosylation Pathway

Caption: Generalized workflow for BF₃·OEt₂ mediated glycosylation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂ Mediated Glycosylation

This protocol describes a general method for the glycosylation of a primary alcohol using this compound.

Materials:

-

This compound (Donor)

-

Glycosyl acceptor with a primary hydroxyl group

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reagents:

-

Add activated 4 Å molecular sieves to the flask.

-

Dissolve the glycosyl acceptor (1.0 equivalent) and this compound (1.2 - 1.5 equivalents) in anhydrous DCM and add to the flask via cannula.

-

-

Reaction Initiation:

-

Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to 0 °C).

-

Slowly add BF₃·OEt₂ (1.5 - 2.0 equivalents) dropwise to the stirred solution. The exact amount may need to be optimized. For disarmed donors, a stoichiometric or even excess amount of Lewis acid is often required.[4][5]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the glycosyl donor is a key indicator of reaction completion.

-

Quenching the Reaction: Once the reaction is complete, quench by the dropwise addition of triethylamine until the solution is neutral or slightly basic.

-

Work-up:

-

Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the molecular sieves.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycoside.

Data Presentation: Representative Reaction Parameters

| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Temp (°C) | Time (h) | Yield (%) | Anomeric Selectivity (α:β) |

| Tetra-O-acetyl-galactosyl fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (1.5) | 0 | 4 | ~75-85 | >1:19 |

| Tetra-O-acetyl-galactosyl fluoride | 1-Hexanol | BF₃·OEt₂ (2.0) | -10 | 6 | ~70-80 | >1:15 |

Note: Yields and selectivities are illustrative and can vary based on the specific acceptor and reaction conditions.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for glycosylation.

Part 4: Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

-

TLC Monitoring: Provides real-time qualitative assessment of the reaction progress, allowing for precise determination of the reaction endpoint and preventing the formation of degradation byproducts.

-

Chromatographic Purification: Ensures the isolation of the desired product from unreacted starting materials, byproducts, and catalyst residues.

-

Spectroscopic Characterization: The structure and purity of the final product should be unequivocally confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The anomeric configuration can be determined by the coupling constant (J-value) between the anomeric proton (H-1) and H-2 in the ¹H NMR spectrum. For a 1,2-trans product (β-glycoside), a large axial-axial coupling constant is typically observed.

Conclusion

This compound is a versatile and valuable glycosyl donor for the synthesis of complex carbohydrates. Its "disarmed" nature, a direct consequence of its acetyl protecting groups, allows for strategic and controlled glycosylations. The C-2 acetyl group provides excellent stereocontrol towards the formation of 1,2-trans-glycosidic linkages. By understanding the interplay between protecting group strategy and activation conditions, researchers can effectively employ this reagent to achieve their synthetic goals in drug discovery and glycobiology.

References

- Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.

- Wang, Y., & Li, X. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.

- Hosokawa, S., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters - ACS Publications.

- Withers, S. G. (n.d.). Glycosyl fluorides in enzymatic reactions. PubMed.

- ResearchGate. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry | Request PDF.

- RSC Publishing. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.

- ResearchGate. (n.d.). Protective Group Strategies.

- American Chemical Society. (2021). Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu.

- ResearchGate. (n.d.). Glycosyl Fluorides in Glycosidations.

- Montgomery, J. (n.d.). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation.

- NCBI Bookshelf. (2021). Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2).

Sources

- 1. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride in the synthesis of bioactive molecules

An In-Depth Guide to the Application of 2,3,4,6-tetra-O-Acetyl-alpha-D-galactopyranosyl Fluoride in the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of a Versatile Glycosyl Donor

In the landscape of modern drug discovery and glycobiology, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge. These molecules govern fundamental biological processes, from cell-cell recognition and immune responses to pathogen invasion. At the heart of their synthesis lies the glycosylation reaction: the formation of a glycosidic bond. The choice of the glycosyl donor—the activated sugar unit—is paramount to the success of this endeavor.

Among the arsenal of available donors, glycosyl fluorides have emerged as exceptionally valuable tools due to their unique balance of stability and reactivity.[1] Unlike their more labile halide counterparts (chlorides and bromides), glycosyl fluorides exhibit remarkable thermal and chemical stability, rendering them robust intermediates that can withstand various reaction conditions and purification methods like chromatography.[2][3] This stability is attributed to the strong carbon-fluorine (C-F) bond at the anomeric center.[4]

This guide focuses on a particularly powerful and widely utilized donor: This compound . This molecule serves as a versatile building block for introducing galactose moieties into a wide array of bioactive molecules.[][6] The acetyl protecting groups enhance its stability and solubility in organic solvents, while the α-fluoride at the anomeric position acts as a competent leaving group upon activation by a suitable promoter. Its application is pivotal in the synthesis of oligosaccharides, glycolipids, glycoproteins, and other galactosylated natural and unnatural products, with potential therapeutic applications in complex diseases such as cancer and HIV.[]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, applications, and step-by-step protocols for leveraging this key reagent in the synthesis of bioactive molecules.

Part 1: The Chemistry of Activation and Glycosylation

The efficacy of this compound as a glycosyl donor hinges on the controlled activation of the anomeric C-F bond. While stable under neutral conditions, this bond can be efficiently cleaved by specific activating reagents, typically Lewis acids, which have a high affinity for the fluoride anion.[4][7] This activation generates a highly reactive oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack by a glycosyl acceptor (e.g., an alcohol, thiol, or amine) to form the desired glycosidic linkage.

A variety of promoter systems have been developed to effectively catalyze this transformation, each with its own advantages depending on the specific substrates and desired outcome.[3]

Common Promoter Systems for Glycosyl Fluoride Activation:

| Promoter System | Typical Reaction Conditions | Notes |

| SnCl₂–AgClO₄ | Dichloromethane (CH₂Cl₂), -20 °C to room temp | A classic and widely used system for O-glycosylation.[3] |

| BF₃·OEt₂ | CH₂Cl₂, 0 °C to room temp | A common and cost-effective Lewis acid promoter.[3] |

| TMSOTf | CH₂Cl₂, -78 °C to 0 °C | A powerful promoter, often used for less reactive acceptors. |

| Cp₂HfCl₂–AgClO₄ | CH₂Cl₂, -20 °C to room temp | A highly effective system known for promoting high yields.[3] |

The choice of promoter, solvent, and temperature is critical for controlling the stereochemical outcome of the glycosylation reaction (i.e., the formation of α- or β-glycosides).

Caption: General mechanism of Lewis Acid-catalyzed O-glycosylation.

Part 2: Protocols for the Synthesis of Bioactive Molecules

Application 1: Chemical Synthesis of O-Glycosides

The formation of O-glycosidic bonds is the most common application of this glycosyl donor, enabling the synthesis of oligosaccharides and the attachment of galactose to alcohols and phenols on aglycones.

Detailed Protocol: O-Glycosylation using Cp₂HfCl₂–AgClO₄ Activation

This protocol is adapted from established methods for glycosylation using fluoride donors.[3]

Materials:

-

This compound (Donor, 1.2 equiv.)

-

Glycosyl Acceptor (with a free hydroxyl group, 1.0 equiv.)

-

Hafnocene dichloride (Cp₂HfCl₂, 1.5 equiv.)

-

Silver perchlorate (AgClO₄, 3.0 equiv.)

-

Activated molecular sieves (4 Å)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven.

Procedure:

-

Preparation of Activator: To a two-necked round-bottom flask under an argon atmosphere, add activated 4 Å molecular sieves. Add Cp₂HfCl₂ (1.5 equiv.) and AgClO₄ (3.0 equiv.), followed by anhydrous CH₂Cl₂. Stir the suspension at room temperature for 10-15 minutes.

-

Preparation of Substrates: In a separate flask, dissolve the glycosyl acceptor (1.0 equiv.) and the galactosyl fluoride donor (1.2 equiv.) in anhydrous CH₂Cl₂ (to a final concentration of ~50-100 mM).

-

Reaction Initiation: Cool the activator suspension to -20 °C. Using a cannula, slowly transfer the solution of the donor and acceptor into the flask containing the activator suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature while stirring. Monitor the consumption of the galactosyl fluoride donor by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the acceptor.

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃.

-

Workup: Filter the mixture through a pad of Celite® to remove solids, washing the pad thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired O-glycoside.

Application 2: Enzymatic Synthesis using Glycosynthases

For highly stereospecific glycosylations, enzymes offer an unparalleled advantage. Glycosynthases, which are mutant glycosidases, can catalyze the formation of glycosidic bonds using glycosyl fluorides of the "wrong" anomeric configuration without the risk of product hydrolysis.[8][9] This method provides access to specific glycosidic linkages with exceptionally high yields (often 60-90%).[8]

Conceptual Protocol: Glycosynthase-Catalyzed Synthesis

Principle: A glycosynthase, engineered to lack its catalytic nucleophile, cannot hydrolyze its natural substrate. However, it can use an activated donor like a glycosyl fluoride to transfer the sugar moiety to an acceptor.

Materials:

-

This compound (Donor)

-

Suitable glycosyl acceptor

-

Glycosynthase enzyme (e.g., a mutant β-galactosidase)

-

Buffer solution (e.g., sodium phosphate or citrate buffer, pH optimized for the enzyme)

-

Quenching agent (e.g., EDTA to chelate metal cofactors, or heat denaturation)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the glycosyl acceptor and the galactopyranosyl fluoride donor in the appropriate buffer.

-

Enzyme Addition: Initiate the reaction by adding the glycosynthase enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) with gentle agitation.

-

Monitoring: Monitor the formation of the product using TLC, HPLC, or Mass Spectrometry.

-

Termination: Once the reaction reaches completion or equilibrium, terminate it by heat denaturation (e.g., boiling for 5 minutes) or by adding a specific inhibitor or quenching agent.

-

Purification: Purify the product from the reaction mixture, often using size-exclusion or reverse-phase chromatography to separate the product from the enzyme and unreacted substrates.

Caption: Workflow for a typical glycosynthase-catalyzed reaction.

Part 3: Synthesis of the Glycosyl Fluoride Donor

A reliable supply of high-purity this compound is a prerequisite for its use in synthesis. While several methods exist, conversion from a more stable precursor like a thioglycoside is a common laboratory-scale approach. However, newer methods are being developed to avoid hazardous reagents.[2][10]

Protocol: Synthesis from a Thioglycoside Precursor

This protocol is based on the DAST-NBS method, a well-established procedure for converting thioglycosides to glycosyl fluorides.[4]

Caution: Diethylaminosulfur trifluoride (DAST) is toxic and corrosive and should be handled with extreme care in a fume hood.[2] N-Bromosuccinimide (NBS) is a bromine source and an irritant.

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Thioglycoside, 1.0 equiv.)

-

Diethylaminosulfur trifluoride (DAST, 1.5 equiv.)

-

N-Bromosuccinimide (NBS, 1.3 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Initial Setup: Dissolve the thioglycoside (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 10 mL/mmol) in a flask under an argon atmosphere.

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or cryocooler).

-

DAST Addition: Slowly add DAST (1.5 equiv.) to the cooled solution. Stir for 2 minutes at -15 °C.

-

NBS Addition: Carefully add NBS (1.3 equiv.) to the reaction mixture at -15 °C.

-

Reaction: Stir the reaction at -15 °C, monitoring the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, dilute the mixture with CH₂Cl₂ and quench by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired this compound.

Conclusion and Future Perspectives

This compound stands out as a robust and versatile glycosyl donor, critical to the advancement of synthetic carbohydrate chemistry. Its inherent stability simplifies handling and purification, while its reactivity can be precisely controlled through a variety of chemical and enzymatic activation methods. The protocols detailed herein provide a foundation for its application in synthesizing O-glycosides and complex glycoconjugates.

The future of glycochemistry will undoubtedly rely on the continued development of highly efficient and stereoselective glycosylation strategies. As researchers push the boundaries of synthesizing tailor-made oligosaccharides and glycoconjugates for therapeutic and diagnostic purposes, the strategic use of well-designed donors like acetylated galactopyranosyl fluoride will remain indispensable.[8] The ongoing innovation in safer fluorinating agents and the expansion of the glycosynthase toolkit promise to further enhance the accessibility and application of this essential building block in the quest for novel bioactive molecules.

References

-

Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (2021, October 6). Retrieved from [Link]

- Lu, L. L., Xiao, M., Zhao, H., Wang, P., & Qian, X. M. (2006). [Application of glycosyl fluorides in the study on glycosidases]. Sheng Wu Gong Cheng Xue Bao, 22(3), 351-360. PMID: 16755910.

-